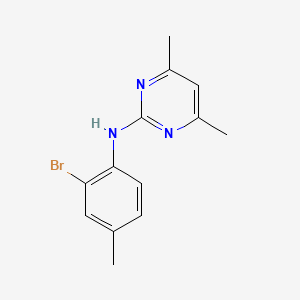

N-(2-bromo-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Bromo-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine is a pyrimidine derivative featuring a 4,6-dimethylpyrimidin-2-amine core substituted with a 2-bromo-4-methylphenyl group. The pyrimidine core is a nitrogen-containing heterocycle widely utilized in pharmaceuticals, agrochemicals, and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine typically involves the following steps:

Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

Formation of Pyrimidine Ring: The brominated intermediate is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves the use of formamide and a catalyst such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer models. One notable case study involved screening a library of compounds against multicellular spheroids, where this compound demonstrated significant efficacy, indicating its potential for further development as a therapeutic agent in oncology .

Mechanism of Action

The biological activity of N-(2-bromo-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine is primarily attributed to its interaction with specific molecular targets involved in cancer pathways. The presence of the bromine atom enhances its binding affinity to enzymes and receptors related to tumor growth and progression .

Antimicrobial Research

The compound has also been investigated for its antimicrobial properties. Its unique structure suggests that it may inhibit the growth of various pathogens. Preliminary studies indicate that it could be effective against both bacterial and fungal strains, making it a candidate for further exploration in the development of new antimicrobial agents .

Agricultural Applications

Herbicidal Activity

There is evidence suggesting that derivatives of this compound may possess herbicidal properties. Research indicates that certain pyrimidine-based compounds can effectively control weed growth while being safe for crops like tomatoes and grasses . This presents an opportunity to develop environmentally friendly herbicides that minimize harm to beneficial plants.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have revealed that modifications to the bromine and methyl groups can significantly influence the compound's biological activity. For instance, altering the position or type of substituents on the pyrimidine ring can enhance its potency against specific cancer cell lines or improve its antimicrobial efficacy .

Table 2: Structure-Activity Relationship Insights

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The bromine and methyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other pyrimidine derivatives based on substituent patterns, reactivity, and applications. Below is a detailed analysis:

Table 1: Key Structural Analogues and Their Properties

*Similarity index calculated using structural alignment algorithms (e.g., Tanimoto coefficient) .

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (Br, Cl): The bromine in the target compound may enhance stability toward oxidation compared to non-halogenated analogs like 4,6-dimethylpyrimidin-2-amine. However, it reduces nucleophilicity at the aromatic ring, limiting electrophilic substitution reactions unless coupled with directing groups .

- Aryl vs.

Physicochemical Properties

- Solubility: The bromine and methyl groups increase hydrophobicity compared to unsubstituted 4,6-dimethylpyrimidin-2-amine, likely reducing aqueous solubility but improving membrane permeability .

- Crystallinity: Analogues like N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine form stable crystals with hydrogen-bonded networks, suggesting similar behavior for the target compound .

Biological Activity

N-(2-bromo-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The compound is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, along with a brominated phenyl group at position 2. Its molecular formula is C12H13BrN4 and it has a molecular weight of approximately 284.16 g/mol .

Table 1: Structural Comparison with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | Structure | Contains bromine and dimethyl substitutions; potential for anticancer activity. |

| 2-Amino-5-bromo-4,6-dimethylpyrimidine | Structure | Similar halogenation; studied for biological activities. |

| 2-Amino-4,6-dimethylpyridine | Structure | Lacks bromination; retains pyrimidine core; used in pharmaceuticals. |

This compound exhibits potential biological activities by interacting with various molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The compound's ability to modulate enzyme activity is crucial for its therapeutic applications.

Antiviral and Anticancer Potential

Research indicates that compounds similar to this compound have shown significant antiviral activity. For instance, modifications to the pyrimidine scaffold have been associated with enhanced inhibitory effects against reverse transcriptase in viral replication .

Case Study: Anticancer Activity

A study focused on the anticancer potential of pyrimidine derivatives demonstrated that compounds with similar structures exhibited IC50 values ranging from 130 to 263 μM against various cancer cell lines . This suggests that this compound may possess comparable efficacy.

Table 2: Biological Activity Data Summary

| Activity Type | Target | IC50 Values (μM) | Reference |

|---|---|---|---|

| Antiviral | Reverse Transcriptase | 130 - 263 | |

| Anticancer | Various Tumor Cell Lines | 130 - 263 |

In Silico Studies

Recent computational modeling studies have provided insights into the binding characteristics of similar compounds with biological targets. These studies highlight the importance of specific functional groups in enhancing binding affinity and biological activity .

Pharmacological Implications

The unique combination of a brominated phenyl group with a highly substituted pyrimidine ring in this compound enhances its potential therapeutic applications compared to other similar compounds lacking such specific substitutions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-bromo-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example, reacting 4,6-dimethylpyrimidin-2-amine with 2-bromo-4-methylbromobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under inert conditions (N₂/Ar) improves coupling efficiency . Key parameters to optimize include:

- Temperature : 80–110°C (avoids decomposition of bromoarenes).

- Solvent : Toluene or dioxane (enhances solubility of aromatic intermediates).

- Base : Cs₂CO₃ or KOtBu (facilitates deprotonation of the amine).

- Yield Optimization Table :

| Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Toluene | 100 | 72 |

| Pd(dba)₂/BINAP | Dioxane | 110 | 68 |

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves the bromine atom’s anisotropic displacement parameters and confirms the substitution pattern on the phenyl ring .

- Spectroscopy :

- ¹H NMR : Aromatic protons appear as distinct multiplets (δ 6.8–8.3 ppm), with methyl groups as singlets (δ 2.2–2.5 ppm) .

- ESI-MS : Molecular ion peaks [M+H]⁺ at m/z 320–330 confirm molecular weight.

Advanced Research Questions

Q. How do steric and electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom’s electronegativity and size alter electron density on the aryl ring, affecting oxidative addition in Pd-catalyzed reactions. For instance:

- Steric Hindrance : The 2-bromo-4-methylphenyl group may slow transmetallation steps, requiring bulky ligands (e.g., SPhos) to stabilize intermediates .

- Electronic Effects : Bromine’s electron-withdrawing nature activates the aryl ring for nucleophilic attack but may deactivate it toward electrophilic substitution.

- Data Contradiction Analysis : Conflicting reports on coupling efficiency (e.g., Suzuki vs. Ullmann conditions) can arise from competing C-Br bond cleavage pathways. Controlled experiments with deuterated analogs or kinetic studies are recommended .

Q. What strategies resolve discrepancies in reported bioactivity data for pyrimidine derivatives like this compound?

- Methodological Answer : Bioactivity variations (e.g., antimicrobial vs. cytotoxic effects) often stem from substituent-dependent interactions. To address contradictions:

- Systematic SAR Studies : Compare analogs with halogen (Br, Cl), methyl, or methoxy substituents .

- Target Profiling : Use molecular docking to assess binding to enzymes like dihydrofolate reductase (DHFR) or kinases.

- Case Study : A 2016 study found that 4,6-dimethylpyrimidin-2-amine derivatives with bromophenyl groups showed 3–5× higher antibacterial activity (MIC = 2–4 µg/mL) than chloro analogs, likely due to enhanced lipophilicity .

Q. How can crystallographic data improve the design of analogs with enhanced thermal stability?

- Methodological Answer : Crystal packing analysis (e.g., using WinGX) identifies intermolecular interactions (e.g., H-bonding, π-stacking) that stabilize the lattice. For example:

- H-Bond Networks : The amine group in this compound forms N–H⋯N bonds with adjacent pyrimidine rings, increasing melting points (>200°C) .

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (Td) with crystallographic density.

| Substituent | Td (°C) | Crystal Density (g/cm³) |

|---|---|---|

| Br, 4-Me | 215 | 1.45 |

| Cl, 4-OMe | 195 | 1.32 |

Properties

Molecular Formula |

C13H14BrN3 |

|---|---|

Molecular Weight |

292.17 g/mol |

IUPAC Name |

N-(2-bromo-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine |

InChI |

InChI=1S/C13H14BrN3/c1-8-4-5-12(11(14)6-8)17-13-15-9(2)7-10(3)16-13/h4-7H,1-3H3,(H,15,16,17) |

InChI Key |

VEAUGEBKCBFOFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=CC(=N2)C)C)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.